2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
Description
N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazine ring, an acetamido group, and a sulfanyl linkage
Properties
Molecular Formula |
C22H23N5O3S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23N5O3S/c1-12-7-5-8-13(2)18(12)24-17(29)11-31-22-25-21(30)20(26-27-22)16-10-6-9-14(3)19(16)23-15(4)28/h5-10H,11H2,1-4H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
IOBPXROAJAECFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC(=C3NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the triazine ring through cyclization reactions.
- Introduction of the acetamido group via acylation reactions.
- Coupling of the sulfanyl group to the triazine ring.
- Final attachment of the N-(2,6-dimethylphenyl) group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazine ring or the acetamido group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, reduced triazine derivatives.
Substitution products: Halogenated or nucleophile-substituted aromatic rings.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the pathways targeted by the compound.
Industry: As a specialty chemical in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with a receptor to either activate or inhibit its signaling pathway.
Pathway interference: Disrupting a biological pathway by interacting with multiple components.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-AMINOPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE
- N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-HYDROXYPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of both the acetamido and sulfanyl groups, which may confer specific biological activity or chemical reactivity not seen in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
